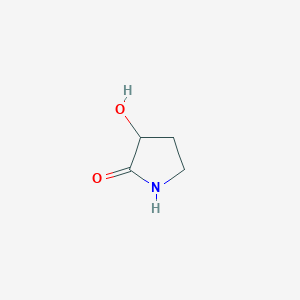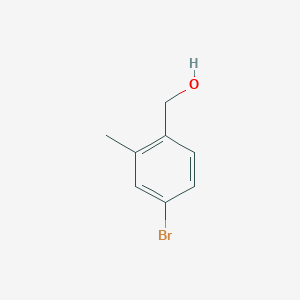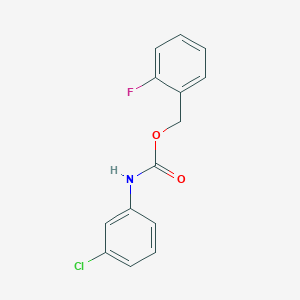
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate, also known as FCPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FCPC is a carbamate derivative and its synthesis method involves the reaction of 2-fluorobenzyl alcohol with 3-chlorophenyl isocyanate.
Mécanisme D'action
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate acts as a positive allosteric modulator of the GABAA receptor, which means that it enhances the activity of the receptor in the presence of GABA. This results in increased inhibition of neuronal activity, leading to a reduction in anxiety and improved sleep quality. The exact mechanism of action of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is not fully understood, but it is thought to involve the binding of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate to a specific site on the receptor that enhances the activity of GABA.
Effets Biochimiques Et Physiologiques
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in anxiety. (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has also been shown to improve sleep quality in animal models, suggesting that it may have potential applications as a sleep aid. In addition, (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield, making it readily available for use in research. (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has also been shown to be highly selective for the GABAA receptor, which reduces the potential for off-target effects. However, one limitation of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate. One area of interest is the potential use of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate as a sleep aid, as it has been shown to improve sleep quality in animal models. Another area of interest is the potential use of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate as a treatment for anxiety and other psychiatric disorders, as it has been found to reduce anxiety in animal models. Further research is also needed to fully understand the mechanism of action of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate and its potential applications in other areas of neuroscience research.
Méthodes De Synthèse
The synthesis of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate involves the reaction of 2-fluorobenzyl alcohol with 3-chlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through an intermediate, which is then treated with an acid to yield (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate. The yield of this reaction is typically high, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This makes (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate a useful tool for studying the role of GABAA receptors in various physiological processes such as anxiety, sleep, and memory.
Propriétés
Numéro CAS |
198879-49-1 |
|---|---|
Nom du produit |
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
Formule moléculaire |
C14H11ClFNO2 |
Poids moléculaire |
279.69 g/mol |
Nom IUPAC |
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-5-3-6-12(8-11)17-14(18)19-9-10-4-1-2-7-13(10)16/h1-8H,9H2,(H,17,18) |
Clé InChI |
FHXZNEZSMGCZGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=CC(=CC=C2)Cl)F |
SMILES canonique |
C1=CC=C(C(=C1)COC(=O)NC2=CC(=CC=C2)Cl)F |
Synonymes |
Carbamic acid, (3-chlorophenyl)-, (2-fluorophenyl)methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



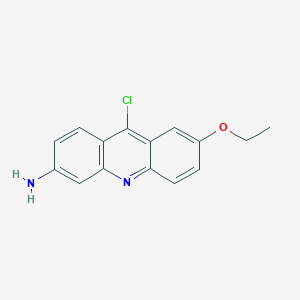
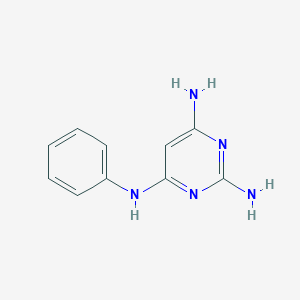
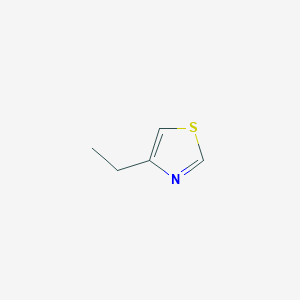

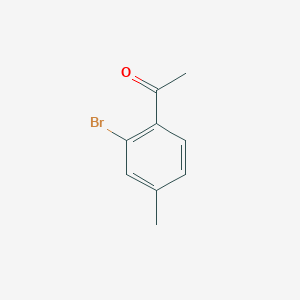


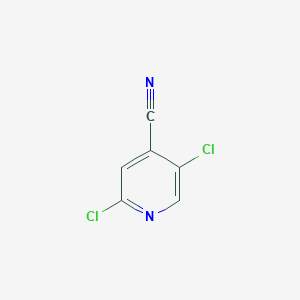
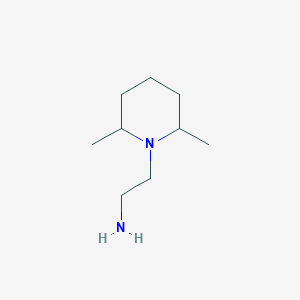
![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
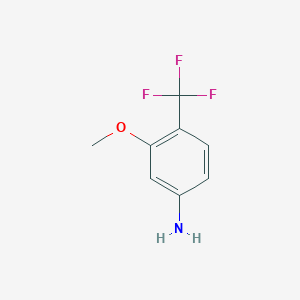
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
